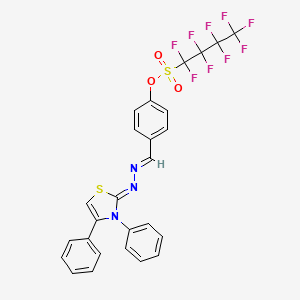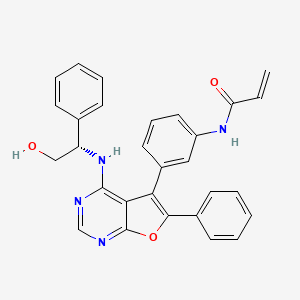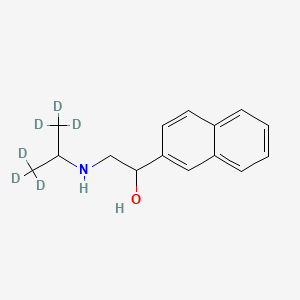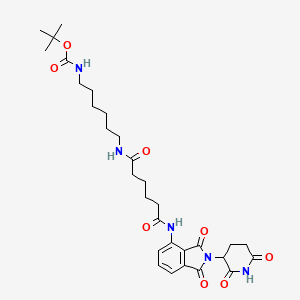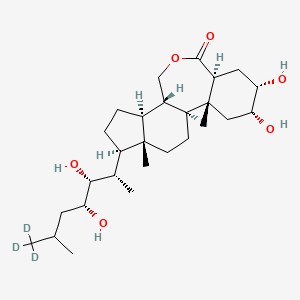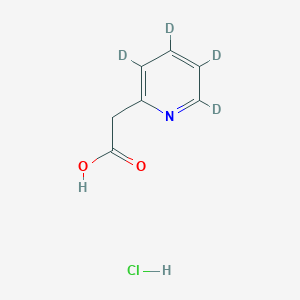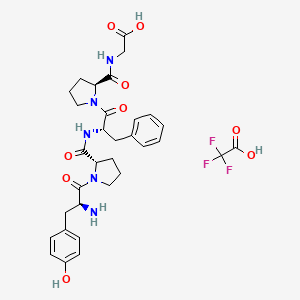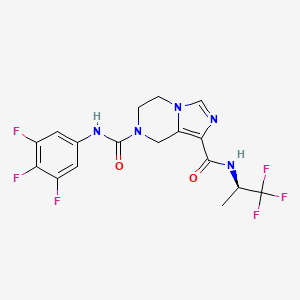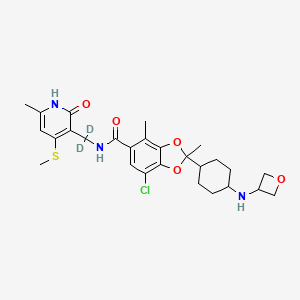
Ezh2-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezh2-IN-10 is a small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a key component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ezh2-IN-10 would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale reactions, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ezh2-IN-10 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Ezh2-IN-10 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of EZH2 in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating cancers with EZH2 overexpression or mutations, such as lymphomas, prostate cancer, and breast cancer.
Wirkmechanismus
Ezh2-IN-10 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of H3K27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle, DNA repair, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tazemetostat: An FDA-approved EZH2 inhibitor used for treating epithelioid sarcoma and follicular lymphoma.
GSK126: A potent EZH2 inhibitor with moderate antitumor activity in clinical trials.
CPI-1205: Another EZH2 inhibitor under investigation for its potential in cancer therapy
Uniqueness of Ezh2-IN-10
This compound is unique due to its specific binding affinity and selectivity for EZH2, which may result in fewer off-target effects and improved therapeutic efficacy. Its distinct chemical structure also allows for potential modifications to enhance its pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C27H34ClN3O5S |
|---|---|
Molekulargewicht |
550.1 g/mol |
IUPAC-Name |
7-chloro-N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-2-[4-(oxetan-3-ylamino)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H34ClN3O5S/c1-14-9-22(37-4)20(26(33)30-14)11-29-25(32)19-10-21(28)24-23(15(19)2)35-27(3,36-24)16-5-7-17(8-6-16)31-18-12-34-13-18/h9-10,16-18,31H,5-8,11-13H2,1-4H3,(H,29,32)(H,30,33)/i11D2 |
InChI-Schlüssel |
VVFAJWYHTJJBDS-ZWGOZCLVSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


